2,2,5,5-Tetramethyldihydrofuran-3(2H)-one
Overview
Description
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF), also known as 2,2,5,5-tetramethyloxolane, is an inherently non-peroxide forming ether solvent . It has been synthesized from readily available and potentially renewable feedstocks . Unlike traditional ethers, its absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides .
Synthesis Analysis
This compound has been synthesized from readily available and potentially renewable feedstocks . The synthesis process involves the use of acid catalysts to cyclize 2,5-dimethylhexane-2,5-diol . Zeolites have been shown to have high yields in this process .
Molecular Structure Analysis
The molecular structure of 2,2,5,5-Tetramethyltetrahydrofuran is unique due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position . This unusual structure leads to lower basicity compared with many traditional ethers .
Chemical Reactions Analysis
The chemical reactions of 2,2,5,5-Tetramethyltetrahydrofuran have been tested in various scenarios. Its solvent properties have been proved by testing its performance in Fischer esterification, amidation, and Grignard reactions . It has also demonstrated its ability to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,5,5-Tetramethyltetrahydrofuran are similar to those of common hydrocarbon solvents . It is a non-polar, non-peroxide forming ether .
Scientific Research Applications
Non-Peroxide Forming Ether Solvent
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) is an inherently non-peroxide forming ether solvent . Unlike traditional ethers, its absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides .
Replacement for Hazardous Hydrocarbon Solvents
This compound is a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents . Its unusual structure leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position .
Solvation Properties
TMTHF has been synthesized from readily available and potentially renewable feedstocks, and its solvation properties have been tested . This molecule exhibits similar solvent properties to common hydrocarbon solvents, particularly toluene .
Use in Fischer Esterification
Its solvent properties have been proved by testing its performance in Fischer esterification . This indicates its potential use in organic synthesis processes.
Use in Amidation Reactions
TMTHF’s solvent properties have also been tested in amidation reactions . This suggests its potential use in the synthesis of amides, which are key components in a wide range of chemical products.
Use in Grignard Reactions
The solvent properties of TMTHF have been tested in Grignard reactions . Grignard reactions are a key method for forming carbon-carbon bonds in organic chemistry.
Production of High Molecular Weight Radical-Initiated Polymers
TMTHF’s differences from traditional ethers is further demonstrated by its ability to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .
Mechanism of Action
Target of Action
2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, also known as 2,2,5,5-Tetramethyltetrahydrofuran-3-One, is primarily used as a solvent in various chemical reactions . Its primary targets are the reactants in these chemical reactions, where it facilitates the interaction between them.
Mode of Action
This compound acts as a non-polar, non-peroxide forming ether . Unlike traditional ethers, its absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides . This unusual structure leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position .
Biochemical Pathways
The compound’s primary role is in facilitating chemical reactions, such as Fischer esterification, amidation, and Grignard reactions . It can also produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .
Pharmacokinetics
Its solvation properties have been tested and found to be similar to common hydrocarbon solvents, particularly toluene .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions. It provides a medium in which reactants can interact more readily, and it can contribute to the formation of products such as high molecular weight radical-initiated polymers .
Safety and Hazards
Future Directions
The future directions for 2,2,5,5-Tetramethyltetrahydrofuran could involve further exploration of its potential as a safer alternative to traditional ethers in various chemical reactions . Its ability to be synthesized from readily available and potentially renewable feedstocks also makes it an attractive option for sustainable chemistry .
properties
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFLEGUPVIFSJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(O1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202976 | |
Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5455-94-7 | |
Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5455-94-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the reactivity of 2,2,5,5-Tetramethyltetrahydrofuran-3-One?
A1: 2,2,5,5-Tetramethyltetrahydrofuran-3-One exhibits intriguing reactivity with selenium dioxide. In an ethanolic solution, this reaction yields two main products: 2,2,5,5-tetramethyltetrahydro-3,4-furandione and a novel heterocyclic compound. This new compound features a previously unreported six-membered ring containing selenium and oxygen atoms []. This finding highlights the potential of 2,2,5,5-Tetramethyltetrahydrofuran-3-One as a precursor for synthesizing unique heterocyclic structures.
Q2: What synthetic routes can be used to produce 2,2,5,5-Tetramethyltetrahydrofuran-3-One?
A2: 2,2,5,5-Tetramethyltetrahydrofuran-3-One can be synthesized through different pathways:
- Hydration of alkynes: One method involves the hydration of 2,5-dimethylhexyn-2,5-diol using aqueous mercuric sulfate, resulting in the formation of the desired compound [].
- Olefination and Hydrogenation: An alternative approach utilizes 2,2,5,5-tetramethyltetrahydrofuran-3-one as a starting material. This compound undergoes an olefination reaction with diethyl ethoxycarbonylmethylphosphonate, yielding a mixture of α,β-unsaturated and β,γ-unsaturated esters. Subsequent catalytic hydrogenation and hydrolysis of this mixture lead to the formation of 2,2,5,5-tetramethyltetrahydrofuryl-3-acetic acid. This acid serves as a key intermediate in the synthesis of other compounds, including trans-chrysanthemic acid and Pyrocin [].
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